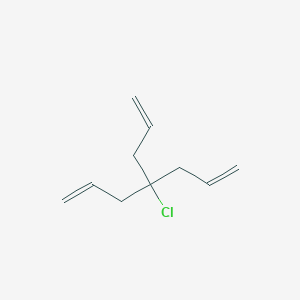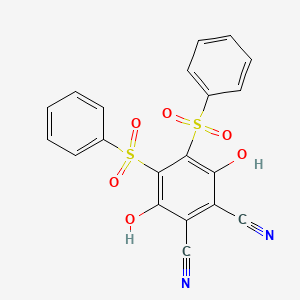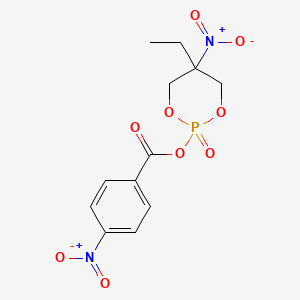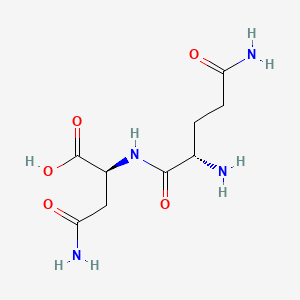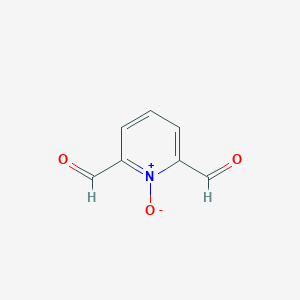
1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde, also known as 2,6-pyridinedicarboxaldehyde, is a chemical compound with the molecular formula C7H5NO2. It is a derivative of pyridine, characterized by the presence of two formyl groups attached to the 2nd and 6th positions of the pyridine ring. This compound is widely used as a building block in organic synthesis due to its versatile reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde can be synthesized from 2,6-pyridinedicarboxylic acid through a series of reactions including acylation, esterification, reduction, and oxidation. The overall yield of this synthesis is approximately 30% .
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the availability of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The formyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: 2,6-pyridinedicarboxylic acid.
Reduction: 2,6-pyridinedimethanol.
Substitution: Schiff bases and other derivatives.
Wissenschaftliche Forschungsanwendungen
1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Medicine: The compound and its derivatives are investigated for their therapeutic potential.
Industry: It is used in the production of functionalized resins and fluorescent probes.
Wirkmechanismus
The mechanism of action of 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The formyl groups are highly reactive, allowing the compound to form Schiff bases and other derivatives. These reactions are crucial for its role in organic synthesis and the development of biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
2,6-Pyridinedicarboxylic acid: Similar structure but with carboxylic acid groups instead of formyl groups.
2,6-Pyridinedimethanol: Similar structure but with hydroxyl groups instead of formyl groups.
2,6-Pyridinedicarboxamide: Similar structure but with amide groups instead of formyl groups.
Uniqueness: 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde is unique due to its dual formyl groups, which provide versatile reactivity for various synthetic applications. This makes it a valuable intermediate in the synthesis of complex organic molecules and coordination compounds .
Eigenschaften
CAS-Nummer |
18325-56-9 |
|---|---|
Molekularformel |
C7H5NO3 |
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
1-oxidopyridin-1-ium-2,6-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-5H |
InChI-Schlüssel |
PKILPHAKNOPPKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=[N+](C(=C1)C=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)
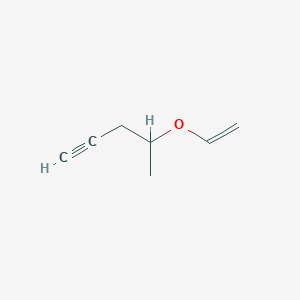

![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)

